2-propylthiazolidine-4-carboxylic acid

Description

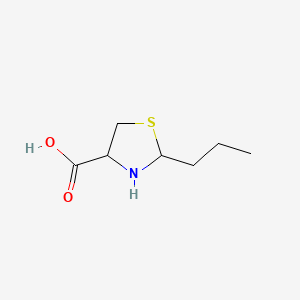

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-2-3-6-8-5(4-11-6)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJPWSGHURHDHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1NC(CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50903133 | |

| Record name | NoName_3730 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50903133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4165-34-8 | |

| Record name | 2-Propylthiazolidine-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4165-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-n-Propylthiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Chemical Derivatization of 2 Propylthiazolidine 4 Carboxylic Acid

Established Synthetic Routes to Thiazolidine-4-carboxylic Acids

The formation of the thiazolidine (B150603) ring system is a well-established chemical transformation, primarily relying on the condensation of a thiol-containing amino acid with a carbonyl compound.

Condensation Reactions Involving Cysteine and Aldehydes/Ketones

The most common and direct method for synthesizing thiazolidine-4-carboxylic acids is the nucleophilic condensation reaction between cysteine and an aldehyde or a ketone. nih.govresearchgate.net This reaction involves the formation of a Schiff base intermediate from the amino group of cysteine and the carbonyl group of the aldehyde, followed by an intramolecular nucleophilic attack of the thiol group on the imine carbon, leading to the formation of the thiazolidine ring. researchgate.netresearchgate.net The reaction is typically carried out under mild conditions and can be influenced by factors such as pH and the nature of the solvent. researchgate.netdss.go.th The use of L-cysteine as a readily available chiral precursor allows for the synthesis of chiral thiazolidine derivatives. nih.gov

The general reaction scheme is as follows:

Stereoselective Synthesis Approaches for Chiral Centers

The condensation of L-cysteine with an aldehyde, such as butanal to form 2-propylthiazolidine-4-carboxylic acid, results in the creation of a new chiral center at the C2 position of the thiazolidine ring. This leads to the formation of a mixture of diastereomers, specifically the (2R,4R) and (2S,4R) isomers. nih.gov The stereoselectivity of this reaction can be influenced by the reaction conditions. For instance, the use of acidified methanol (B129727) as a solvent has been reported to alter the diastereomeric ratio of the products in the synthesis of 2-aryl thiazolidine-4-carboxylic acids. researchgate.net The control of stereochemistry is crucial as different stereoisomers can exhibit distinct biological activities and chemical properties.

Specific Synthetic Protocols for this compound

While the general condensation reaction is straightforward, specific protocols have been developed and optimized for the synthesis of this compound.

Optimization of Reaction Conditions and Yields

The synthesis of (2RS,4R)-2-propylthiazolidine-4-carboxylic acid has been achieved by reacting L-cysteine with butanal. In a reported procedure, L-cysteine is dissolved in a mixture of water and ethanol (B145695), to which a solution of butanal in ethanol is added. The reaction is stirred at room temperature for several hours, after which the product is isolated by filtration. This method has been reported to yield the desired product as a white solid.

| Reactants | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |

| L-Cysteine, Butanal | Water/Ethanol | 6 hours | 93 | 190-192 |

The optimization of reaction conditions such as temperature, pH, and solvent system can significantly impact the yield and purity of the final product. For the general synthesis of thiazolidine-4-carboxylic acids, reaction temperatures between 15°C and 60°C and a pH range of 6 to 10 have been found to be effective. nih.gov

Catalyst Systems and Reaction Kinetics

The formation of the thiazolidine ring is often catalyzed by acids or bases. Acid catalysis proceeds by protonating the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amino group of cysteine. The reaction to form thiazolidines from cysteine and aliphatic aldehydes is generally fast, with studies on similar aldehydes like propionaldehyde (B47417) and butyraldehyde (B50154) showing that the reaction can be complete within minutes under physiological conditions. rsc.org

The reaction mechanism is believed to proceed via a Schiff base intermediate. researchgate.netnih.gov The rate of formation is influenced by the reactivity of the aldehyde, with aliphatic aldehydes generally reacting faster than aromatic aldehydes. rsc.org The concentration of the reactants and the pH of the medium are also critical factors in the reaction kinetics. Studies on the reaction of cysteine with formaldehyde (B43269) have provided detailed kinetic models for thiazolidine formation. nih.gov While specific kinetic data for the butanal-cysteine reaction is not extensively reported, it is expected to follow a similar rapid, second-order kinetic profile.

Derivatization Strategies for Enhanced Stability, Reactivity, or Analytical Tagging

The chemical structure of this compound allows for various derivatization strategies to modify its properties. These modifications can enhance its stability, alter its reactivity for further synthetic transformations, or introduce tags for easier analytical detection.

The thiazolidine ring itself can be unstable under certain conditions and may undergo ring-opening to revert to the starting cysteine and aldehyde. rsc.org Derivatization, particularly at the nitrogen atom of the thiazolidine ring, can enhance stability. For instance, N-acylation can prevent the epimerization at the C2 position.

For analytical purposes, derivatization is often employed to improve detection in techniques like High-Performance Liquid Chromatography (HPLC). The secondary amine of the thiazolidine ring and the carboxylic acid group are common sites for such modifications.

| Derivatization Reagent | Target Functional Group | Purpose |

| Dansyl Chloride | Secondary Amine | Fluorescence Labeling for HPLC |

| Ethyl Chloroformate | Carboxylic Acid and Secondary Amine | GC-MS Analysis |

| Acetic Anhydride (B1165640) | Secondary Amine | Stabilization and HPLC-MS Analysis |

Derivatization can also be used to enhance the reactivity of the molecule for subsequent chemical reactions. For example, conversion of the carboxylic acid to an acid chloride or an ester can facilitate amide bond formation or other nucleophilic acyl substitution reactions. libretexts.orgsketchy.com

N-Acetylation and Silylating Agents for Analytical Purposes

For analytical techniques such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), chemical derivatization is often a necessary step. These methods require analytes to be volatile and thermally stable, properties that are not inherent to polar molecules like this compound due to the presence of active hydrogen atoms in its carboxyl and amine groups. Derivatization replaces these active hydrogens with non-polar groups, thereby increasing volatility. phenomenex.com

N-Acetylation: While not as common as silylation for GC analysis, N-acetylation can be used to derivatize the secondary amine group within the thiazolidine ring. This reaction typically involves an acetylating agent like acetic anhydride in the presence of a base.

Silylating Agents: Silylation is a more prevalent technique for preparing compounds like thiazolidine-4-carboxylic acid derivatives for GC analysis. phenomenex.com This process involves replacing the active hydrogens on the carboxyl and amine groups with a trimethylsilyl (B98337) (TMS) group. phenomenex.com The resulting TMS derivatives are significantly more volatile and less polar. phenomenex.com

Several silylating reagents are available, each with different strengths and specificities.

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): This is a powerful and widely used silylating agent. When combined with a catalyst like TMCS (trimethylchlorosilane), it can effectively derivatize hindered functional groups. greyhoundchrom.com A mixture of BSTFA with 1% TMCS is often recommended for silylating fatty acid amides and other compounds that are difficult to derivatize. greyhoundchrom.com

TMSI (N-Trimethylsilylimidazole): TMSI is a strong silylator particularly effective for hydroxyl and carboxyl groups. phenomenex.comgreyhoundchrom.com It is noted for its unique characteristic of reacting readily with these groups but not with amine groups, which can be useful in multi-step derivatization schemes. greyhoundchrom.com

BSA (N,O-Bis(trimethylsilyl)acetamide): BSA is another strong silylating reagent that forms stable TMS derivatives with a wide range of compounds, including carboxylic acids and amines. greyhoundchrom.com

HMDS (Hexamethyldisilazane): Considered a weaker TMS donor, HMDS is often used with a catalyst like TMCS to increase its reactivity. greyhoundchrom.com

The choice of reagent depends on the specific functional groups to be derivatized and the complexity of the molecule. colostate.edu For comprehensive analysis of thiazolidine-4-carboxylic acid derivatives, a strong reagent like a BSTFA/TMCS mixture is often employed to ensure complete derivatization of both the carboxylic acid and the secondary amine. greyhoundchrom.comgcms.cz

Table 1: Common Silylating Agents for GC Analysis

| Reagent | Abbreviation | Key Characteristics |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful and versatile trimethylsilyl donor, often used with a TMCS catalyst for difficult-to-silylate compounds. greyhoundchrom.com |

| N-Trimethylsilylimidazole | TMSI | A very strong silylator for hydroxyl and carboxyl groups; uniquely, it does not react with amine groups. phenomenex.comgreyhoundchrom.com |

| N,O-Bis(trimethylsilyl)acetamide | BSA | A strong reagent that forms stable derivatives with various compounds, including carboxylic acids and amines. greyhoundchrom.com |

| Hexamethyldisilazane | HMDS | A milder reagent that is typically used with a catalyst like TMCS to enhance its derivatization speed and effectiveness. greyhoundchrom.com |

| Trimethylchlorosilane | TMCS | Primarily used as a catalyst in combination with other silylating reagents to improve their reactivity, especially for hindered groups. phenomenex.comgreyhoundchrom.com |

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound is a primary site for synthetic modification, particularly through esterification and amidation reactions.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification reaction. libretexts.orgmasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol. chemguide.co.uk The reaction is an equilibrium process, and to drive it towards the formation of the ester product, a large excess of the alcohol is typically used as the solvent. masterorganicchemistry.commasterorganicchemistry.com Common acid catalysts include concentrated sulfuric acid (H₂SO₄), tosic acid (TsOH), or dry hydrogen chloride gas. chemguide.co.ukmasterorganicchemistry.com

The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester. masterorganicchemistry.commasterorganicchemistry.com

Table 2: Fischer Esterification of this compound

| Reactants | Catalyst | Product |

| This compound + Ethanol | H₂SO₄ (conc.) | Ethyl 2-propylthiazolidine-4-carboxylate |

| This compound + Methanol | TsOH | Methyl 2-propylthiazolidine-4-carboxylate |

Amidation: The direct reaction between a carboxylic acid and an amine to form an amide is generally difficult and requires high temperatures because the acid and base react to form a stable carboxylate-ammonium salt. researchgate.net Therefore, amidation is typically achieved by first "activating" the carboxylic acid. One common laboratory method involves using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org The carboxylic acid adds to the C=N double bond of DCC, forming a highly reactive intermediate. This intermediate is then readily attacked by the amine to form the amide bond. libretexts.org

Alternatively, direct amidation can be catalyzed under specific conditions. For example, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of various carboxylic acids with amines. researchgate.net Studies on other thiazolidine derivatives have shown that the thiazolidine nucleus can be reacted with various amines to form carboxamide derivatives, often with yields ranging from 20% to 72%. nih.gov

Formation of Metal Complexes with Thiazolidine-4-carboxylic Acid Ligands

Thiazolidine-4-carboxylic acid and its derivatives can act as ligands, forming coordination complexes with various metal ions. The molecule typically functions as a bidentate ligand, meaning it binds to the metal center through two donor atoms. ekb.eg The most common coordination sites are the deprotonated carboxylate oxygen and the nitrogen atom of the thiazolidine ring. ekb.egpublish.csiro.au

Research has demonstrated the synthesis of metal complexes using thiazolidine-4-carboxylic acid derivatives with several transition metals. For instance, (2R,4R)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid has been used to synthesize complexes with Copper(II), Iron(II), and Vanadyl(II) ions. ekb.eg In these cases, spectral analysis indicated that the ligand behaved as a bidentate agent. ekb.eg Similarly, the synthesis and X-ray structure of a cobalt(III) complex with (4R)-thiazolidine-4-carboxylic acid have been reported, highlighting the ligand's specificity and coordination behavior. publish.csiro.au The formation of such complexes is an active area of research, with studies exploring the synthesis and characterization of complexes with metals like Ni(II), Co(II), Cd(II), and Mn(II) using various multi-carboxylic acids and imidazole-containing co-ligands. rsc.org

Table 3: Examples of Metal Complexes with Thiazolidine-4-carboxylic Acid-Based Ligands

| Ligand | Metal Ion(s) | Coordination Mode | Reference |

| (2R,4R)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid | Cu(II), Fe(II), VO(II) | Bidentate | ekb.eg |

| (4R)-Thiazolidine-4-carboxylic acid | Co(III) | Not specified | publish.csiro.au |

| 1,4-di(1H-imidazol-4-yl)benzene (with multi-carboxylic acids) | Ni(II), Co(II), Cd(II), Mn(II) | Not specified | rsc.org |

Purification Techniques and Yield Optimization in this compound Synthesis

The successful synthesis of this compound depends on effective purification methods and strategies to maximize the reaction yield.

Purification Techniques: The purification strategy for a carboxylic acid like this compound depends on its physical state (solid or liquid) and the nature of the impurities.

Recrystallization: If the synthesized compound is a solid, recrystallization is a primary purification method. This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. lookchem.com Choosing appropriate solvents or solvent mixtures (e.g., alcohol, aqueous alcohol, toluene) is critical for effective purification. lookchem.com

Acid-Base Extraction: This is a powerful technique for separating carboxylic acids from neutral or basic impurities. lookchem.comreddit.com The crude product is dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium hydroxide (B78521) or sodium bicarbonate). The carboxylic acid is deprotonated to form its water-soluble carboxylate salt, which moves to the aqueous layer. The organic layer containing neutral impurities is discarded. The aqueous layer is then acidified (e.g., with HCl), which re-protonates the carboxylate, causing the pure carboxylic acid to precipitate out of the solution, where it can be collected by filtration or extracted back into a fresh organic solvent. lookchem.comreddit.com

Chromatography: For more challenging separations, high-performance liquid chromatography (HPLC) can be employed. Methods have been developed for the determination and purification of thiazolidine derivatives from complex matrices like urine, often using a C18 column and requiring extraction steps prior to analysis. nih.govnih.gov

Yield Optimization: Maximizing the yield of the desired product involves controlling the reaction conditions and applying principles of chemical equilibrium.

Reaction Time and Temperature: The synthesis of thiazolidine derivatives from L-cysteine and an aldehyde is often stirred at room temperature for a specific duration. nih.gov Optimizing the reaction time is crucial; for some derivatives, reaction times can range from 3 to 12 hours. nih.gov

Stoichiometry and Le Chatelier's Principle: In equilibrium-controlled reactions like Fischer esterification, using a large excess of one of the reactants (typically the less expensive one, like the alcohol) can shift the equilibrium to favor product formation, thereby increasing the yield. masterorganicchemistry.commasterorganicchemistry.com

Removal of Byproducts: In reactions that produce a small molecule byproduct like water (e.g., esterification or amidation), removing this byproduct as it forms can also drive the reaction forward and improve the yield. mdpi.com This can be accomplished using a Dean-Stark apparatus or by adding a dehydrating agent.

Catalyst Choice: For reactions like amidation, the choice of catalyst can significantly impact the yield. Studies have shown that catalysts like TiCl₄ or TiF₄ can lead to high yields (e.g., 89-91%) under optimized conditions. researchgate.net

By carefully selecting purification methods and optimizing reaction parameters, this compound can be synthesized with high purity and in good yield.

Advanced Structural Elucidation and Conformational Analysis of 2 Propylthiazolidine 4 Carboxylic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the structure of 2-propylthiazolidine-4-carboxylic acid, confirming its covalent framework, and analyzing its isomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy and Isomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound, particularly in solution. The molecule's structure, derived from the condensation of L-cysteine with an aldehyde, results in two chiral centers at the C2 and C4 positions. researchgate.net This gives rise to the possibility of diastereomers (typically cis and trans isomers), which can often be distinguished and quantified by NMR.

In solution, thiazolidine (B150603) derivatives can exist in equilibrium with the open-chain Schiff's base, which can lead to interconversion between diastereomers, a process that may be influenced by factors such as pH. nih.gov The ¹H NMR spectrum is particularly informative. The proton at the C2 position typically appears as a signal between 4.22 and 4.61 ppm. researchgate.net The presence of diastereotopic protons on the C5 carbon, adjacent to the C4 chiral center, often results in a complex ABX system in the spectrum. researchgate.net Due to hindered rotation around the amide bond in N-acylated derivatives, further conformational isomers (cis/trans conformers) can be observed in solution. researchgate.net

For some related 2-substituted thiazolidine-4-carboxylic acids, epimerization in NMR solvents has been observed, where a single diastereomer converts into a mixture over time. researchgate.net This is explained by a ring-opening mechanism to the Schiff's base intermediate, followed by recyclization. researchgate.net

Table 1: Typical ¹H NMR Spectral Data for 2-Alkylthiazolidine-4-carboxylic Acids

| Proton | Chemical Shift (δ) ppm (approximate) | Multiplicity | Notes |

|---|---|---|---|

| H-2 | 4.22 - 4.61 | Triplet or Doublet of doublets | Position depends on the substituent and isomer configuration. |

| H-4 | 3.50 - 4.00 | Triplet or Doublet of doublets | Part of the ABX system with H-5 protons. |

| H-5 | 3.00 - 3.60 | Multiplet | Diastereotopic protons, often appearing as two distinct signals. |

| Propyl CH₂ | 1.40 - 1.80 | Multiplet | Protons adjacent to the C2 position. |

| Propyl CH₂ | 1.30 - 1.60 | Multiplet | Middle methylene (B1212753) group of the propyl chain. |

| Propyl CH₃ | 0.80 - 1.00 | Triplet | Terminal methyl group of the propyl chain. |

| COOH | 10.0 - 13.0 | Broad singlet | Chemical shift is solvent and concentration-dependent. |

Note: Data is generalized from related 2-alkylthiazolidine-4-carboxylic acids. researchgate.netresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides essential information on the molecular weight and fragmentation pattern of this compound (C₇H₁₃NO₂S). High-Resolution Mass Spectrometry (HRMS) is particularly crucial for confirming the elemental composition by providing a highly accurate mass measurement, which helps to distinguish the compound from other molecules with the same nominal mass. nih.gov

The mass spectrum of a carboxylic acid derivative typically shows a molecular ion peak (M⁺). libretexts.org A common fragmentation pathway for thiazolidine derivatives involves the cleavage of the C-S bond or the loss of the carboxyl group. In the mass spectra of many carboxylic acid derivatives, a prominent peak results from the cleavage of the bond adjacent to the carbonyl group, forming an acylium ion (R-CO⁺). libretexts.org For this compound, fragmentation could also occur via the loss of the propyl group from the C2 position.

LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) is a powerful combination used for the analysis of complex mixtures, allowing for the separation of isomers and impurities before their detection with high mass accuracy. nih.gov This technique is suitable for identifying and quantifying different diastereomers of this compound. nih.gov

X-ray Crystallography for Solid-State Structure Determination

In the crystal structure of L-2-oxothiazolidine-4-carboxylic acid, the thiazolidine ring was found to adopt a "twist" conformation. nih.gov The crystal packing is often dominated by intermolecular hydrogen bonds. For instance, a short hydrogen bond (2.619 Å) was observed between the carboxyl OH group and the oxygen of the 2-oxo moiety, a common feature in acyl amino acids. nih.gov For this compound, similar strong hydrogen bonding involving the carboxylic acid group and the ring nitrogen or sulfur atoms would be expected to dictate the crystal lattice structure. X-ray analysis of related compounds has been crucial in unambiguously determining the absolute configuration, such as the (2R, 4R) configuration in certain derivatives. researchgate.net

Computational Chemistry Approaches to Molecular Structure

Computational chemistry serves as a powerful complement to experimental techniques, providing insights into molecular structure, stability, and conformational dynamics that can be difficult to observe directly.

Geometry Optimization and Conformational Landscapes

Geometry optimization using quantum-chemical methods, such as Density Functional Theory (DFT), allows for the determination of the most stable three-dimensional structure (the global minimum on the potential energy surface) of this compound. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.net

The conformational landscape of this molecule is complex due to the flexibility of the thiazolidine ring, the rotatable propyl group, and the orientation of the carboxylic acid group. The thiazolidine ring can adopt various puckered conformations, such as envelope or twist forms. nih.gov

Furthermore, the carboxylic acid group itself has two main planar conformations: syn and anti, defined by the O=C-O-H dihedral angle. While the syn conformation is generally believed to be more stable, computational studies on similar molecules have shown that in aqueous solution, the anti conformation can be favored due to more effective stabilizing interactions with solvent molecules. nih.gov Computational models can calculate the relative energies of these different conformers and the energy barriers for their interconversion, providing a detailed map of the molecule's conformational possibilities. nih.gov Such studies, combining experimental and computational results, are vital for a complete understanding of the molecule's structure-function relationship. researchgate.net

Quantum Chemical Descriptors (e.g., HOMO/LUMO Energies, Electrostatic Potentials)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of molecules. For this compound, these descriptors provide a quantitative lens through which to view its chemical behavior.

Detailed research findings on the electronic properties of 2-substituted thiazolidine-4-carboxylic acids have been elucidated through computational studies. These investigations often involve the calculation of key quantum chemical descriptors. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity.

Table 1: Representative Quantum Chemical Descriptors for Thiazolidine Derivatives

| Descriptor | Description | Typical Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical stability and reactivity. |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular forces. |

| Electrostatic Potential | The spatial distribution of charge in a molecule. | Predicts sites for electrophilic and nucleophilic attack. |

Note: This table provides a general overview of the types of quantum chemical descriptors and their significance. Specific values would be dependent on the exact molecule and the computational methods used.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a window into its dynamic behavior over time. This computational technique simulates the movement of atoms and molecules, governed by the principles of classical mechanics.

For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. The thiazolidine ring can adopt various puckered conformations, and the propyl group and carboxylic acid substituent have rotational freedom. MD simulations can reveal the preferred conformations, the energy barriers between them, and how these conformations might change in different environments, such as in a solvent or when interacting with a biological target. nih.govnih.gov

The process of an MD simulation involves defining a force field, which is a set of parameters that describe the potential energy of the system. The system is then allowed to evolve over a set of time steps, with the forces on each atom being recalculated at each step. The resulting trajectory provides a wealth of information about the molecule's dynamic properties, including bond vibrations, angle bending, and torsional rotations. Analysis of these trajectories can identify stable conformational states and the transitions between them. mdpi.com Such studies on related thiazolidine derivatives have demonstrated the utility of MD in understanding how these molecules interact with biological systems, for instance, by simulating their binding to enzyme active sites. nih.gov

Biological and Biochemical Research on 2 Propylthiazolidine 4 Carboxylic Acid and Analogues

Role as an L-Cysteine and Glutathione (B108866) (GSH) Prodrug

2-Propylthiazolidine-4-carboxylic acid (PTCA) is recognized as a prodrug of L-cysteine, designed to facilitate the delivery of this critical amino acid into cells. Cysteine prodrugs are synthesized to overcome issues like the spontaneous oxidation that L-cysteine can undergo. mdpi.com Thiazolidine-4-carboxylic acids represent a class of such prodrugs, formed by the condensation of L-cysteine with an aldehyde. mdpi.com

The defining characteristic of 2-alkyl-substituted thiazolidine-4-carboxylic acids, including this compound, is their ability to release L-cysteine through a non-enzymatic process. mdpi.com These derivatives are formed from the reaction of L-cysteine with corresponding aldehydes. mdpi.com The resulting thiazolidine (B150603) ring structure is subject to spontaneous hydrolysis under physiological conditions. mdpi.com This chemical equilibrium favors the ring-opening, which yields the original L-cysteine and the corresponding aldehyde, in this case, propanal. mdpi.com This contrasts with other thiazolidine-based prodrugs that require specific enzymes to liberate cysteine. mdpi.com

The primary benefit of delivering L-cysteine into the cell is to support the synthesis of glutathione (GSH), the most abundant endogenous antioxidant. nih.gov The availability of cysteine is the rate-limiting step in GSH biosynthesis. By providing a steady intracellular supply of L-cysteine, PTCA effectively enhances the rate of GSH synthesis. nih.govnih.gov Research has demonstrated that PTCA can protect against the depletion of intracellular GSH stores induced by oxidative stressors. nih.gov For instance, in Jurkat T cells exposed to the lipid peroxidation product 4-hydroxy-2-nonenal (HNE), PTCA treatment protected against the depletion of intracellular GSH. nih.gov Similarly, studies in mice have shown that PTCA is effective at maintaining and elevating sulfhydryl levels, including GSH, in various tissues following chemical-induced depletion. nih.gov

PTCA is one of several compounds developed to increase intracellular cysteine levels, with N-acetylcysteine (NAC) and L-2-oxothiazolidine-4-carboxylic acid (OTC) being the most well-known. mdpi.comnih.gov While all serve as cysteine precursors, they operate through distinct mechanisms.

N-acetylcysteine (NAC): NAC is a direct precursor that is deacetylated in the cell to yield L-cysteine. However, its systemic bioavailability and membrane penetration can be low. mdpi.com It has been shown to increase cysteine concentrations and support GSH recovery after depletion. nih.gov

L-2-oxothiazolidine-4-carboxylic acid (OTC): OTC is a cyclic cysteine prodrug that requires the intracellular enzyme 5-oxoprolinase to catalyze its conversion to L-cysteine. mdpi.comnih.govresearchgate.net This enzymatic step is crucial for its action. OTC has been extensively studied and is effective at increasing cysteine and GSH levels in various cell types and experimental models. nih.govresearchgate.netarvojournals.org

This compound (PTCA): As previously mentioned, PTCA and other 2-alkyl-substituted thiazolidines release cysteine via spontaneous, non-enzymatic ring-opening. mdpi.com This mechanism distinguishes it from OTC, as it does not depend on the activity of a specific enzyme like 5-oxoprolinase. mdpi.com This could be advantageous in conditions where enzymatic activity might be compromised. Research shows PTCA effectively attenuates the depletion of GSH and cysteine in tissues like the renal cortex and brain following toxic insults. nih.gov

| Compound | Mechanism of Cysteine Release | Key Enzyme | Noted Effects |

|---|---|---|---|

| This compound (PTCA) | Spontaneous, non-enzymatic hydrolysis of the thiazolidine ring. mdpi.com | None required. mdpi.com | Protects against intracellular GSH depletion and attenuates chemically-induced cysteine and GSH loss in tissues. nih.govnih.gov |

| N-acetylcysteine (NAC) | Direct precursor; requires intracellular deacetylation. mdpi.com | Acylases | Can increase dialysate concentrations of cysteine and supports recovery of GSH levels after inhibition. nih.gov |

| L-2-oxothiazolidine-4-carboxylic acid (OTC) | Enzymatic conversion. mdpi.comresearchgate.net | 5-oxoprolinase. mdpi.comresearchgate.net | Increases intracellular levels of cysteine and GSH; has demonstrated antioxidant and anti-inflammatory effects. mdpi.comarvojournals.org |

Cellular and Molecular Mechanisms of Action

The biological effects of this compound stem directly from its ability to enhance intracellular GSH levels, which in turn impacts cellular signaling and defense systems.

By bolstering GSH levels, PTCA plays a significant role in maintaining cellular redox homeostasis and protecting against oxidative damage. nih.govnih.gov GSH is a critical component of the cell's antioxidant defense system, directly neutralizing reactive oxygen species (ROS) and acting as a cofactor for antioxidant enzymes like glutathione peroxidase. nih.gov

In studies using Jurkat T cells, PTCA was shown to protect against apoptosis induced by HNE, a marker of oxidative stress. nih.gov This protective effect was directly linked to its ability to prevent the depletion of intracellular GSH. nih.gov Further research involving acetaminophen (B1664979) (APAP)-induced toxicity in mice demonstrated a high degree of tissue selectivity in PTCA's effectiveness. nih.gov APAP treatment caused significant depletion of GSH and cysteine in the liver, renal cortex, and blood. nih.gov Administration of PTCA attenuated this depletion in the renal cortex and prevented cysteine depletion in the blood, while also increasing GSH and cysteine levels in the brain, a tissue not initially depleted by APAP in the study. nih.gov

| Tissue | Compound | % of Control (APAP alone) | % of Control (APAP + PTCA) |

|---|---|---|---|

| Renal Cortex | GSH | 64% nih.gov | 78% nih.gov |

| Renal Cortex | Cysteine | 39% nih.gov | 65% nih.gov |

| Blood | GSH | 87% nih.gov | 94% nih.gov |

| Blood | Cysteine | 30% nih.gov | 670% nih.gov |

| Brain | GSH | ~100% (not depleted) nih.gov | 119% nih.gov |

| Brain | Cysteine | ~100% (not depleted) nih.gov | 411% nih.gov |

The Protein Kinase B (Akt) signaling pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, and metabolism. nih.govnih.gov It is a serine/threonine kinase that is activated by various growth factors and stimuli, often downstream of phosphoinositide 3-kinase (PI3K). nih.gov Activated Akt phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis. nih.govmdpi.com

Research has uncovered a novel link between the GSH-replenishing action of PTCA and the activation of the Akt signaling pathway. nih.gov In a study on HNE-induced apoptosis in Jurkat T cells, treatment with PTCA was found to increase the levels of Akt kinase. nih.gov This increase in Akt activation contributed to the suppression of the pro-apoptotic Fas ligand (FasL) and an increase in the anti-apoptotic protein c-FLIP(S). nih.gov These findings demonstrate a correlation between intracellular GSH levels and the activation of the Akt survival pathway, suggesting that PTCA exerts its protective effects not only by direct antioxidant action but also by modulating key pro-survival signaling cascades. nih.gov

Regulation of Apoptotic Pathways (e.g., FasL expression, c-FLIP(S) levels)

Research has demonstrated that 2(RS)-n-propylthiazolidine-4(R)-carboxylic acid (PTCA) plays a significant role in the regulation of apoptotic pathways, particularly in the context of oxidative stress-induced cell death in T-lymphocytes. nih.gov Studies involving Jurkat T cells exposed to 4-hydroxy-2-nonenal (HNE), a product of lipid peroxidation that induces apoptosis, revealed that PTCA offers protection by modulating key components of the death receptor pathway. nih.gov

Specifically, PTCA treatment was found to suppress the expression of Fas ligand (FasL), a crucial protein that initiates apoptosis when it binds to its receptor, Fas. nih.gov Concurrently, PTCA increased the levels of the anti-apoptotic protein c-FLIP(S) (cellular FLICE-like inhibitory protein). nih.gov c-FLIP is a critical regulator that blocks apoptosis by inhibiting the activation of caspase-8 at the Death-Inducing Signaling Complex (DISC). nih.gov The mechanism behind these effects involves the replenishment of intracellular glutathione (GSH) by PTCA, which leads to an increase in Akt kinase activity and a decrease in the activation of protein serine/threonine phosphatase type 2. nih.gov This demonstrates a clear link between the compound's antioxidant function and its ability to regulate specific apoptotic signaling molecules. nih.gov

Table 1: Effect of PTCA on Apoptotic Markers in HNE-Treated Jurkat T Cells

| Marker | Effect of PTCA Treatment | Reference |

|---|---|---|

| FasL Expression | Suppressed | nih.gov |

| c-FLIP(S) Levels | Increased | nih.gov |

| Akt Kinase Levels | Increased | nih.gov |

| HNE-induced Apoptosis | Protected Against | nih.gov |

Interaction with Endogenous Metabolic Pathways (e.g., Glutathione-S-transferase activity)

This compound is recognized primarily for its interaction with the glutathione (GSH) metabolic pathway. It functions as a prodrug for the amino acid L-cysteine. nih.govnih.gov Cysteine is the rate-limiting precursor for the synthesis of GSH, the most abundant endogenous antioxidant in cells. nih.gov By supplying cysteine, PTCA effectively boosts the intracellular pool of GSH.

This interaction is particularly evident in models of toxicant-induced stress. For instance, in studies with acetaminophen-induced toxicity, which causes severe depletion of hepatic GSH, treatment with PTCA was shown to maintain near-normal levels of hepatic GSH and its oxidized form, GSSG. nih.gov This protective effect is directly linked to the prevention of hepatic sulfhydryl depletion. nih.gov The influence of PTCA extends to extrahepatic tissues as well; it has been shown to attenuate the depletion of GSH and cysteine in the renal cortex and to increase their concentrations in the brain of mice treated with toxic doses of acetaminophen. nih.gov

Enzyme System Interactions (e.g., lack of interaction with proline oxidase, unlike other thiazolidine derivatives)

The interaction of thiazolidine derivatives with enzyme systems can vary based on their specific structure. Notably, some thiazolidine-based analogues of proline, such as thiazolidine-4-carboxylate (T4C) and thiazolidine-2-carboxylate (T2C), are known to be facile substrates for the enzyme proline dehydrogenase (PRODH), also known as proline oxidase. nih.gov This enzyme catalyzes the first step in proline catabolism. nih.gov Studies have shown that the enzyme complex PutA, which contains the PRODH activity, readily oxidizes both T4C and T2C, in some cases with higher catalytic efficiency than for proline itself. nih.gov

In contrast to these findings with other analogues, specific data detailing the direct interaction, or lack thereof, between this compound and proline oxidase is not extensively documented in the reviewed scientific literature. While T4C and T2C act as competitive inhibitors of proline in various reactions, the effect of the 2-propyl substitution on this specific enzyme interaction remains an area for further investigation. nih.govnih.gov

Preclinical In Vitro Biological Activity Studies

Cytoprotective Effects in Oxidative Stress Models

In preclinical in vitro models, this compound has demonstrated significant cytoprotective effects against oxidative stress. As a glutathione prodrug, it directly counteracts the damage caused by reactive oxygen species and their byproducts. nih.gov In one key study, PTCA protected CD4+ T lymphocytes from apoptosis induced by 4-hydroxy-2-nonenal (HNE), an aldehydic product of lipid peroxidation. nih.gov The compound worked by preventing the depletion of intracellular glutathione, thereby preserving cell viability. nih.gov

The protective capacity of thiazolidine analogues has also been observed in other cell types and stress models. The related compound L-2-oxothiazolidine-4-carboxylic acid (OTC) shows robust antioxidant and cell-protective effects in cultured human retinal pigment epithelial (RPE) cells, which are central to the pathogenesis of age-related macular degeneration. nih.gov These findings underscore the potential of this class of compounds to protect cells from oxidative damage, a key factor in a variety of pathologies.

Anti-Inflammatory Modulations in Cell Culture Systems (e.g., Retinal Pigment Epithelial Cells)

Thiazolidine derivatives have been shown to possess anti-inflammatory properties in various cell culture systems. Research using the analogue L-2-oxothiazolidine-4-carboxylic acid (OTC) in retinal pigment epithelial (RPE) cells provides a key example of this activity. In cultured human RPE cells (ARPE-19) stimulated with the pro-inflammatory cytokine TNF-α, treatment with OTC significantly inhibited the expression and secretion of other inflammatory mediators, including Interleukin-6 (IL-6) and the chemokine Ccl2.

This anti-inflammatory action appears to be a distinct benefit in addition to the compound's known role in stimulating glutathione synthesis. The ability to suppress inflammatory responses in RPE cells is highly relevant, given that inflammation and oxidative stress are crucial causative factors in retinal diseases.

Table 2: Anti-Inflammatory Effects of OTC in TNF-α-Stimulated ARPE-19 Cells

| Inflammatory Mediator | Effect of OTC Treatment |

|---|---|

| IL-6 Expression/Secretion | Significantly Inhibited |

| Ccl2 Expression/Secretion | Significantly Inhibited |

Investigations into Immunomodulatory Effects on Specific Cell Types (e.g., T-lymphocytes)

The immunomodulatory effects of this compound have been specifically investigated in T-lymphocytes. As these cells are critical for adaptive immunity, modulating their function and survival can have profound immunological consequences. Research has shown that PTCA exerts a protective and immunomodulatory effect on CD4+ T lymphocytes under conditions of oxidative stress. nih.gov

By preventing HNE-induced apoptosis, PTCA helps maintain the survival of these vital immune cells. nih.gov The mechanism involves the downregulation of the pro-apoptotic FasL and the upregulation of the anti-apoptotic c-FLIP(S), mediated through the restoration of intracellular GSH levels and subsequent signaling events. nih.gov These findings suggest that PTCA could potentially be used to counter immunosuppression caused by conditions associated with high oxidative stress. nih.gov

Preclinical In Vivo Efficacy Studies in Animal Models

Investigation of Related Thiazolidine Derivatives for Specific Cellular Impacts in Model Organisms (e.g., ultrastructural effects in zebrafish testicular cells of other derivatives)

Research into thiazolidine derivatives extends to understanding their specific impacts at a cellular level in model organisms. A notable example is the investigation into the ultrastructural effects of (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid , an analogue of this compound, on the testicular tissue of zebrafish (Danio rerio). jifro.irjifro.ir

A 2024 study exposed adult zebrafish to varying concentrations of this thiazolidine derivative for five days. jifro.ir Subsequent evaluation using transmission electron microscopy revealed significant degenerative effects on various testicular cell types. jifro.irjifro.ir In the experimental groups, Sertoli cells exhibited mitochondrial swelling, significant loss of cristae, and the formation of autophagic vacuoles. Spermatocytes showed a dilated perinuclear space, mitochondrial degeneration, and a dilated smooth endoplasmic reticulum (sER). jifro.ir

Furthermore, adverse effects were observed in the later stages of sperm development. Spermatids displayed a separation between the genetic material and the nuclear membrane, along with irregular condensation of genetic material. jifro.irjifro.ir Degeneration of mitochondria and dilatation of sER tubules were also noted in Leydig cells. jifro.ir These findings suggest that this particular thiazolidine derivative can induce developmental delays and degenerative changes in spermatogenic cells, highlighting the need for careful consideration of its use. jifro.ir

The table below summarizes the key ultrastructural changes observed in zebrafish testicular cells upon exposure to (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid. jifro.irjifro.ir

| Cell Type | Observed Ultrastructural Effects |

| Sertoli Cells | Mitochondrial swelling, intense cristae loss, autophagic vacuoles. |

| Spermatocytes | Dilated perinuclear space, mitochondrial degeneration, dilated smooth endoplasmic reticulum (sER). |

| Spermatids | Separation between genetic material and nuclear membrane, irregular condensation of genetic material, mitochondrial degeneration, dilated sER tubules. |

| Leydig Cells | Perinuclear space dilatation, mitochondrial degeneration, dilatation in sER tubules. |

Metabolic Fate and Biotransformation in Non-Human Biological Systems

The metabolic pathways and ultimate fate of this compound and related compounds are critical to understanding their biological activity. As a prodrug, its primary function is to deliver cysteine, a key precursor to the antioxidant glutathione (GSH). nih.govnih.gov

Identification of Metabolites and Excretion Pathways

The biotransformation of thiazolidine-based compounds generally involves hydrolysis to open the ring structure. In the case of L-thiazolidine-4-carboxylic acid (TAC) , a related compound, metabolic studies in rats have shown that it is oxidized by mitochondrial proline oxidase in the liver and kidney. nih.gov This initial step yields L-thiazoline-(4)-carboxylic acid, which is then hydrolyzed to N-formyl-cysteine (FCYS) . nih.gov A cytosolic enzyme subsequently hydrolyzes FCYS into cysteine and formic acid . nih.gov

For This compound (PTCA) , its role as a cysteine prodrug implies that its primary metabolic fate is its conversion to L-cysteine, thereby boosting intracellular cysteine levels. nih.govnih.gov This is supported by studies where PTCA administration effectively replenished glutathione levels in tissues depleted by toxins like acetaminophen. nih.gov

Another related compound, 2-thiothiazolidine-4-carboxylic acid (TTCA) , has been identified as a metabolite of isothiocyanates found in cruciferous vegetables. nih.gov Studies in rats have shown that after oral administration of sulforaphane (B1684495) (an isothiocyanate), elevated levels of TTCA are excreted in the urine. nih.gov This suggests that for some thiazolidine derivatives, urinary excretion is a primary elimination pathway. nih.gov

Tissue Distribution and Bioavailability in Animal Models

Studies using animal models have provided insight into how these compounds are distributed throughout the body. An investigation into the tissue distribution of 2(RS)-n-propylthiazolidine-4(R)-carboxylic acid (PTCA) was conducted in C57BL/6 mice treated with hepatotoxic doses of acetaminophen (APAP) . nih.gov

The study found a high degree of tissue selectivity in the effects of PTCA. nih.gov Four hours after APAP administration, which severely depleted glutathione (GSH) and cysteine (Cys) in the liver, significant depletions were also seen in other tissues. Renal cortical GSH and Cys levels dropped to 64% and 39% of control values, respectively. nih.gov In the blood, Cys levels fell to 30% of control values. nih.gov

Administration of PTCA demonstrated a marked ability to counteract these depletions in extrahepatic tissues. It attenuated the depletion of GSH and Cys in the renal cortex and, notably, prevented the Cys depletion in the blood, raising levels to 670% of vehicle controls. nih.gov Furthermore, PTCA increased both GSH and Cys concentrations in the brain, a tissue where APAP itself did not cause depletion. nih.gov This indicates that PTCA is bioavailable to these tissues and is effective in modulating sulfhydryl levels. nih.gov

The following table details the tissue-specific effects of PTCA on sulfhydryl compound concentrations in mice treated with acetaminophen. nih.gov

| Tissue | Effect of Acetaminophen (APAP) Alone (% of Control) | Effect of PTCA in APAP-Treated Mice (% of Control) |

| Renal Cortex (GSH) | 64% | 78% |

| Renal Cortex (Cysteine) | 39% | 65% |

| Blood (GSH) | 87% (No significant effect) | 94% (No effect) |

| Blood (Cysteine) | 30% | 670% |

| Brain (GSH) | No depletion | 119% |

| Brain (Cysteine) | No depletion | 411% |

Quantitative Structure Activity Relationship Qsar and Structure Property Relationship Qspr Studies of 2 Propylthiazolidine 4 Carboxylic Acid Derivatives

Development of Molecular Descriptors for Thiazolidine-4-carboxylic Acids

A critical step in building a QSAR or QSPR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. researchgate.netijprajournal.com For thiazolidine-4-carboxylic acid derivatives, a wide array of descriptors have been employed to build predictive models. These can be broadly categorized as follows:

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule. researchgate.netijprajournal.com Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are important for understanding chemical reactivity. lew.roresearchgate.net Other quantum descriptors used in studies of thiazolidine (B150603) derivatives are atomic net charges, dipole moments, and molecular polarizability. ijprajournal.comlew.roresearchgate.net

Constitutional and Topological Descriptors: These 2D descriptors account for the composition and connectivity of atoms within the molecule. ijprajournal.com For thiazolidine derivatives, studies have utilized descriptors such as molecular weight, hydrogen count, and various topological indices to correlate structure with activity. nih.govijprajournal.com

Physicochemical Descriptors: Properties like hydrophobicity (often expressed as logP, the partition coefficient) and hydration energy are crucial, particularly for predicting solubility and cell membrane permeability. lew.roacs.org

3D Descriptors: These descriptors consider the three-dimensional arrangement of the atoms. For thiazolidine derivatives, 3D-QSAR studies often use steric and electrostatic fields to build models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govbohrium.com These models provide contour maps that visualize regions where steric bulk or specific electrostatic charges would enhance or decrease biological activity. nih.govturkjps.org

The selection of relevant descriptors is a key challenge, and statistical methods like Genetic Algorithms (GA) and stepwise regression are often used to choose a subset of descriptors that provides the best predictive power for the model. researchgate.netijper.org

Table 1: Common Molecular Descriptors Used in QSAR/QSPR Studies of Thiazolidine-4-carboxylic Acid Derivatives

| Descriptor Category | Specific Descriptors | Information Provided | Reference |

|---|---|---|---|

| Quantum Chemical | HOMO/LUMO energies, Atomic Charges, Polarizability, Hydration Energy | Electronic properties, reactivity, and stability in aqueous solution. | researchgate.netlew.roresearchgate.net |

| Constitutional | Molecular Weight, Hydrogen Count, Number of Halogen Atoms | Basic molecular composition and size. | nih.govresearchgate.net |

| Physicochemical | logP (Partition Coefficient) | Lipophilicity/hydrophilicity, influencing solubility and permeability. | lew.roacs.org |

| 3D Field-Based | Steric Descriptors, Electrostatic Descriptors, Hydrophobic Descriptors | Spatial arrangement and interaction fields around the molecule. | nih.govbohrium.comresearchgate.net |

Predictive Modeling of Biological Activities (e.g., antioxidant capacity, enzyme inhibition)

QSAR models have been successfully developed to predict various biological activities of thiazolidine-4-carboxylic acid derivatives.

Enzyme Inhibition: A significant area of research has been the development of these derivatives as enzyme inhibitors. QSAR studies have been crucial in optimizing their potency.

Neuraminidase Inhibition: Several studies have focused on thiazolidine-4-carboxylic acid derivatives as inhibitors of the influenza neuraminidase enzyme. researchgate.netresearchgate.net 2D-QSAR models have shown that properties like hydrophilicity and hydrogen count are significant for inhibitory activity. nih.govturkjps.org 3D-QSAR models further revealed that electrostatic and steric properties are predominant influences, with contour maps suggesting that specific substitutions on the thiazolidine core can enhance activity against the influenza A neuraminidase. researchgate.net

Other Enzyme Targets: Similar QSAR approaches have been applied to design thiazolidine derivatives as inhibitors for other enzymes, such as PIM1 kinase (a cancer target) and 15-hydroxyprostaglandin dehydrogenase (15-PGDH). lew.robohrium.com For PIM1 kinase inhibitors, 3D-QSAR (CoMSIA) models identified key steric, electrostatic, and hydrophobic features that govern inhibitory potency. bohrium.com

Antioxidant Capacity: The thiazolidine ring, derived from L-cysteine, is known to have antioxidant properties. mdpi.comnovapublishers.com QSAR studies can help in designing derivatives with enhanced radical scavenging abilities. The core structure acts as a prodrug of cysteine, which is a key component of the antioxidant glutathione (B108866). novapublishers.com The antioxidant activity is closely linked to the stability of the thiazolidine ring and its ability to release cysteine. nih.gov

Antiviral and Antifungal Activity: Research on 2-propylthiazolidine-4-carboxylic acid has demonstrated its potential antiviral and antifungal activities. mdpi.com QSAR models can correlate structural features of a series of such derivatives with their efficacy against pathogens like the tobacco mosaic virus and various fungi, guiding the synthesis of more potent agents. mdpi.com

Table 2: Examples of Predictive QSAR Models for Thiazolidine Derivatives

| Target Activity | Model Type | Key Findings/Important Descriptors | Reference |

|---|---|---|---|

| Neuraminidase Inhibition | 2D-QSAR, 3D-QSAR | Electrostatic and steric properties are dominant. Hydrophilicity and hydrogen count are also influential. | nih.govresearchgate.net |

| PIM1 Kinase Inhibition | 3D-QSAR (CoMSIA) | Model identified key steric, electrostatic, and hydrophobic features for potent inhibition. | bohrium.com |

| Antitubercular Activity | 2D-QSAR | High polarizability, electronegativity, surface area, and the number of halogen atoms increase activity. | researchgate.net |

| 15-PGDH Inhibition | MLR, ANN | Activity is correlated with polarizability, molar volume, hydration energy, and atomic charges on the thiazolidine ring. | lew.ro |

Structure-Solubility Relationships in Aqueous and Organic Systems

The solubility of a compound is a critical physicochemical property. researchgate.net QSPR studies have been used to predict the solubility of thiazolidine-4-carboxylic acid derivatives.

Aqueous Solubility: Aqueous solubility is vital for many biological applications. researchgate.net QSPR models have been developed to predict the solubility of these derivatives in aqueous solutions. researchgate.net Studies have shown that quantum chemical descriptors, such as electrostatic potentials and HOMO-LUMO energies, can establish a quantitative relationship between molecular structure and solubility. researchgate.net Generally, increasing polarity and the capacity for hydrogen bonding enhances aqueous solubility. For instance, the unsubstituted parent compound, thioproline, is stable, while N3-substituted thiazolidines show increased solubility in many organic solvents because the substituent prevents ring opening. psu.edu Conversely, high lipophilicity (a high logP value) is associated with low aqueous solubility. lew.roacs.org

Lipophilicity (Solubility in Organic Systems): The partition coefficient (logP) between octanol (B41247) and water is a common measure of lipophilicity. acs.org For thiazolidine derivatives, lipophilicity can be tuned by adding or modifying substituent groups. For example, acylating the hydroxyl groups of a polyhydroxyalkyl side chain with long fatty acid chains (like C16) dramatically increases the logP value, making the compound highly lipophilic. acs.org A QSAR study on thiazolidine-2,4-dione derivatives noted that compounds with a higher logP value are more lipophilic, which can improve permeability across cell membranes but may decrease aqueous solubility and gastric tolerance. lew.ro Finding an optimal logP value (often between 1 and 3) is a key goal in drug design to balance solubility and permeability. acs.org

Ligand-Protein Docking Simulations for Interaction Mechanism Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a thiazolidine derivative) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. bohrium.comresearchgate.net This method is invaluable for elucidating the molecular basis of a drug's action.

For thiazolidine-4-carboxylic acid derivatives, docking studies have provided significant insights into their mechanism of enzyme inhibition. researchgate.net In studies of neuraminidase inhibitors, docking simulations were used to place the thiazolidine derivatives into the enzyme's active site. researchgate.net The results showed that the inhibitory activity is strongly influenced by interactions with key amino acid residues in the binding pocket. For influenza neuraminidase, important interactions were identified with residues such as Arg371, Ile427, Trp403, and Tyr347. researchgate.net The analysis revealed that the binding potency was governed by a combination of electrostatic and van der Waals interactions. researchgate.net

Similarly, for PIM1 kinase inhibitors, docking studies helped to understand the binding mode of thiazolidine derivatives, providing a structural basis for the statistical results obtained from 3D-QSAR models. bohrium.com By visualizing these interactions, researchers can rationally design new derivatives with modified substituents that are predicted to form stronger or more numerous favorable contacts with the target protein, thus improving binding affinity and biological activity. bohrium.com

Integration of Experimental Data with Computational Predictions

A cornerstone of successful QSAR/QSPR modeling is the integration of high-quality experimental data with computational predictions. The process is cyclical and iterative:

Data Collection: A QSAR study begins with a dataset of compounds with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition) or properties (e.g., solubility). nih.govresearchgate.netbohrium.com For thiazolidine derivatives, activity data against targets like neuraminidase or PIM1 kinase have been used. nih.govbohrium.com

Model Development: This experimental data is used as the "training set" to build the QSAR model. researchgate.net The model establishes a mathematical equation linking the calculated molecular descriptors (the structure) to the experimental activity. ijprajournal.com

Model Validation: The robustness and predictive power of the model are rigorously tested. Internal validation is often performed using methods like leave-one-out (LOO) cross-validation, which generates a Q² value. bohrium.comijper.org External validation involves using the model to predict the activity of a "test set" of compounds that were not used in building the model. ijper.org A high correlation between the predicted and experimental values for the test set (a high pred_r² value) indicates a reliable and truly predictive model. nih.govijper.org

Rational Design and Synthesis: Once a validated model is established, it can be used to predict the activity of virtual or newly designed compounds. bohrium.com This allows chemists to prioritize the synthesis of the most promising candidates, saving time and resources. The newly synthesized compounds are then tested experimentally, and the results can be used to further refine and improve the QSAR model. nih.gov

This integrated approach, combining computational simulation with experimental validation, has been effectively used in the study of thiazolidine-4-carboxylic acid derivatives to guide the design of new inhibitors with enhanced potency. bohrium.comresearchgate.net

Future Research Directions and Translational Perspectives for 2 Propylthiazolidine 4 Carboxylic Acid

Exploration of Novel Synthetic Routes and Stereoselective Control

The synthesis of thiazolidine (B150603) derivatives, including 2-propylthiazolidine-4-carboxylic acid, is a cornerstone for future research, with an emphasis on developing more efficient, cost-effective, and environmentally friendly methods. nih.govscispace.com A primary and established route involves the one-pot condensation reaction of L-cysteine with a corresponding aldehyde, in this case, butanal, in a mixed solvent system like water and ethanol (B145695). nih.govmdpi.com This reaction typically proceeds at room temperature and yields the desired product. mdpi.com

Future explorations will likely focus on green chemistry principles to minimize the use of hazardous solvents and improve atom economy. scispace.comnih.gov Methodologies such as multicomponent reactions, which allow the synthesis of complex molecules in a single step, and the use of nano-catalysts are promising areas for improving product yield and purity. nih.govscispace.com Additionally, solvent-free synthesis and the use of reusable catalysts like p-dodecyl benzenesulfonic acid (DBSA) represent energy-efficient and environmentally acceptable approaches. nih.gov

A critical aspect for future synthetic research is achieving stereoselective control. Thiazolidine synthesis from L-cysteine can result in diastereomers (e.g., cis-(2R,4R) and trans-(2S,4R)) due to the presence of chiral centers. nanobioletters.com The ratio of these isomers can be heavily dependent on the solvent used during the reaction. nanobioletters.com Therefore, developing novel catalytic systems and reaction conditions that afford high stereoselectivity is a significant goal. This will be crucial for producing specific isomers, which may exhibit distinct biological activities and pharmacological profiles.

Investigation of Undiscovered Biological Activities and Targets

While some biological activities of this compound have been identified, the full spectrum of its pharmacological potential remains largely unexplored. Current research has demonstrated its efficacy as both an antiviral and antifungal agent. nih.gov Specifically, it has shown moderate to excellent activity against the tobacco mosaic virus (TMV). mdpi.com

Future investigations should aim to uncover novel biological targets and activities. The thiazolidine scaffold is present in a wide array of bioactive compounds with diverse properties, including anticancer, anti-inflammatory, antioxidant, antidiabetic, and anti-HIV activities. nih.govscispace.comresearchgate.nete3s-conferences.org This suggests that this compound could possess similar, yet undiscovered, therapeutic applications.

A particularly promising avenue is its role as a glutathione (B108866) peroxidase (GPx) modulator or mimic. google.comepo.org As a cysteine prodrug, it can support the activity of GPx, a crucial antioxidant enzyme that protects cells from oxidative damage. google.comepo.org This antioxidant capability could be leveraged for treating conditions associated with oxidative stress. google.comepo.orgresearchgate.net Further research should screen the compound against a wide range of biological targets, including various enzymes, receptors, and signaling proteins, to identify new therapeutic opportunities. researchgate.net

Advanced Mechanistic Elucidation of Cellular and Molecular Interactions

Understanding the precise mechanisms by which this compound exerts its effects at the cellular and molecular level is critical for its development as a therapeutic agent. Thiazolidine derivatives are known to act through various mechanisms, such as inducing apoptosis, inhibiting viral neuraminidase, or interfering with protein synthesis. nih.gov

A recent study integrating metabolomics and transcriptomics identified this compound as one of eight key metabolic markers involved in the regulation of cellular response to heat stress. mdpi.comnih.gov This research indicated its involvement in crucial metabolic pathways, including choline, lipid, and carbohydrate metabolism. mdpi.comnih.gov Future studies should build on these findings to delineate the specific molecular interactions. This could involve identifying the upstream and downstream targets within these pathways and confirming these interactions using methods like Western blot. researchgate.net

Advanced research should also explore its impact on gene expression, protein-protein interactions, and signal transduction pathways. For example, some polyphenols with similar stress-regulating effects are known to activate pathways like the SIRT1-Nrf1/Nrf2 or PI3K/Akt-mediated Nrf2/HO-1 signaling pathways to mitigate cellular damage. mdpi.com Investigating whether this compound engages similar or novel pathways will provide a deeper understanding of its bioactivity.

Development of Advanced Delivery Systems in Preclinical Models

The effective delivery of this compound to target tissues is essential for maximizing its therapeutic potential and minimizing potential off-target effects. Future research should focus on the design and evaluation of advanced delivery systems in preclinical animal models.

One promising approach is the use of liposome (B1194612) delivery systems. google.comepo.org Liposomes, which are vesicles composed of phospholipids (B1166683), can encapsulate therapeutic agents and facilitate their administration. google.comepo.org Different types of liposomes, such as small unilamellar vesicles, large unilamellar vesicles, and multilamellar vesicles, can be formulated from various phospholipids like cholesterol and phosphatidylcholines to optimize drug loading, stability, and release kinetics. google.comepo.org

Further research could also explore other nanocarriers, such as polymeric nanoparticles or micelles, to improve the pharmacokinetic profile of this compound. These advanced delivery systems could enhance bioavailability, prolong circulation time, and enable targeted delivery to specific cells or tissues, thereby improving efficacy in preclinical models of various diseases.

Application in Non-Clinical Biomarker Discovery and Validation (e.g., cyanide exposure, cruciferous vegetable intake using related analogues)

Thiazolidine derivatives have shown significant promise as non-clinical biomarkers for exposure to certain chemicals and for tracking dietary intake. researchgate.netresearchgate.net A well-studied analogue, 2-thioxothiazolidine-4-carboxylic acid (TTCA), is a validated urinary biomarker for exposure to carbon disulfide. researchgate.net Similarly, 2-amino-2-thiazoline-4-carboxylic acid (ATCA) is used as a biomarker for cyanide detoxification. nih.gov

Future research could validate this compound or its metabolites for similar biomarker applications. A key area of interest is its potential use as a biomarker for the intake of cruciferous vegetables (e.g., cabbage, broccoli). researchgate.net These vegetables contain glucosinolates, which are metabolized into isothiocyanates. researchgate.netscience.gov These isothiocyanates can react with cysteine to form thiazolidine derivatives in the body, which are then excreted in the urine. researchgate.net Since TTCA has already been identified as a metabolite derived from isothiocyanates and can serve as a biomarker of crucifer intake, it is plausible that this compound could serve a similar or complementary role, potentially reflecting the intake of different types of isothiocyanates. researchgate.net

Advanced Computational Design of Next-Generation Thiazolidine Derivatives

Computational methods are powerful tools for accelerating drug discovery and designing novel molecules with enhanced properties. Future research on this compound should leverage advanced computational design to develop next-generation thiazolidine derivatives.

Techniques like molecular docking can be used to simulate the binding of thiazolidine derivatives to the active sites of target proteins. nih.gov This allows for the prediction of binding affinity and the identification of key interactions that are crucial for biological activity. For instance, molecular docking studies on spiro-thiazolidine derivatives have helped in understanding their binding to enzymes like enoyl-acyl carrier protein reductase, a target for anti-tuberculosis drugs. nih.gov

By understanding the structure-activity relationships (SAR), researchers can computationally design new derivatives of this compound with modifications at various positions (e.g., the 2, 4, or 5 positions of the thiazolidine ring) to improve potency, selectivity, and pharmacokinetic properties. scispace.comresearchgate.net This in silico screening approach can prioritize the synthesis of the most promising candidates, saving significant time and resources in the discovery of new and more effective therapeutic agents.

Q & A

Q. What are the standard synthetic routes for preparing 2-propylthiazolidine-4-carboxylic acid and its derivatives?

- Methodological Answer : A common synthesis involves coupling Boc-protected precursors with amines using EDCI/HOBt as coupling agents in dichloromethane, followed by Boc deprotection with trifluoroacetic acid (TFA). Purification is achieved via silica gel column chromatography with gradients of hexane/ethyl acetate. For derivatives, substituents are introduced at the 2-position through alkylation or arylation reactions. Yield optimization requires strict control of reaction time (6–15 hours) and stoichiometry .

Q. How is the purity and structural integrity of this compound confirmed in laboratory settings?

- Methodological Answer : Purity is validated using HPLC with UV detection, while structural confirmation employs H NMR (to verify stereochemistry and substituents) and mass spectrometry (MS). X-ray crystallography is used to resolve absolute configurations, particularly for chiral centers. For example, the 4(R)-configuration is critical for biological activity, as shown in prodrug studies .

Advanced Research Questions

Q. How do stereochemical variations at the 4-position of this compound affect its biological activity and metabolic pathways?

- Methodological Answer : The 4(R)-enantiomer exhibits biological activity (e.g., hepatoprotection via cysteine release), while the 4(S)-enantiomer is inactive. To study stereochemical impacts:

Q. What experimental strategies resolve contradictions in reported enzymatic interactions and stability under physiological conditions?

- Methodological Answer : Contradictions arise from differing assay conditions (e.g., pH, temperature). To address:

- Perform kinetic studies with purified enzymes (e.g., proline oxidase) to confirm substrate specificity.

- Use buffered solutions (pH 7.4, 37°C) to simulate physiological stability, coupled with LC-MS to quantify degradation products. For instance, nonenzymatic ring-opening at pH 7.4 releases L-cysteine, explaining discrepancies between in vitro and in vivo data .

Q. How can researchers mitigate solubility and decomposition challenges during in vitro experiments with this compound?

- Methodological Answer : The compound decomposes rapidly in aqueous media ( at pH 7.4). Strategies include:

- Using co-solvents (e.g., DMSO ≤1% v/v) to enhance solubility.

- Preparing fresh solutions in cold, degassed buffers.

- Monitoring decomposition via UV-Vis spectroscopy (λ = 260–280 nm) or H NMR to track thiazolidine ring integrity .

Data Contradiction Analysis

Q. Why do some studies report conflicting data on the enzymatic metabolism of this compound?

- Methodological Answer : Discrepancies stem from enzyme source variability (e.g., mitochondrial vs. cytosolic fractions) and assay design. To reconcile:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.